Titanium carbonitride

Overview

Description

Titanium Carbonitride (TiCN) is a thin film coating developed from Titanium Nitride . It offers slightly higher hardness compared to Titanium Nitride and can show a slightly lower friction coefficient in many applications . It is primarily used to achieve enhanced abrasive wear resistance . It is a glossy black powder and is considered a “zero-dimensional” ternary solid solution .

Synthesis Analysis

TiCN is synthesized directly by a self-propagating reaction between titanium and carbon in a nitrogen atmosphere . Complete conversion to the carbonitride phase is achieved with the addition of Titanium Nitride as a diluent and with a nitrogen pressure ≥0.6 MPa .

Molecular Structure Analysis

The formation of the carbonitride is a two-step process . The first step involves the formation of the nonstoichiometric carbide, TiC0.5, and is followed by the formation of the product by the incorporation of nitrogen in the defect-structure carbide to form the carbonitride solid solution .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TiCN involve a self-propagating reaction between titanium and carbon in a nitrogen atmosphere . The addition of Titanium Nitride as a diluent and a nitrogen pressure of ≥0.6 MPa are necessary for complete conversion to the carbonitride phase .

Physical And Chemical Properties Analysis

TiCN is known for its high hardness, wear resistance, and oxidation resistance . It has a grayish metal appearance and is typically 3 µm (0.000118”) thick . It can withstand elevated temperatures up to 400°C (750°F) in air .

Scientific Research Applications

Combustion Synthesis : Titanium carbonitride can be synthesized directly by a self-propagating reaction between titanium and carbon in a nitrogen atmosphere. This synthesis is a two-step process involving the formation of nonstoichiometric carbide followed by nitrogen incorporation to form the carbonitride solid solution (Eslamloo‐Grami & Munir, 1994).

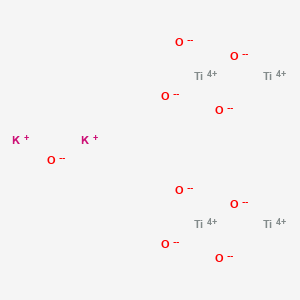

Electrochemical Performance in Batteries : As K-ion battery anodes, two-dimensional transition metal carbonitrides, including this compound, show promising electrochemical performance. The study on Ti3CNTz revealed details about its potassiation mechanism and structural changes during use (Naguib et al., 2017).

Biomedical Applications : this compound has been applied in biomedical contexts, especially to improve the wear resistance, hardness, and cytocompatibility of titanium alloys. This includes surface modifications like nitriding and carbonitriding under glow discharge conditions (Czarnowska et al., 2000).

Protective Coatings : this compound coatings, especially those grown by chemical vapor deposition, are used in applications ranging from microelectronics to high-performance cutting tools due to their hardness and control during deposition (Miller et al., 2012).

Cermet Production : this compound is a major raw material for Ti(C,N)-based cermets, utilized in cutting tools and wear-resistant tools. Its thermophysical and elastic properties are crucial for these applications (Matsuda & Matsubara, 2013).

Carbothermic Reduction Method : The carbothermic reduction of ilmenite concentrate in a nitrogen atmosphere is a method for producing this compound, which is significant due to its high hardness, thermal stability, and wear resistance (Gou et al., 2016).

Magnetron Sputtering for Coatings : this compound coatings obtained by magnetron sputtering show effectiveness in wear resistance and service life enhancement in friction units (Mamaeva et al., 2021).

Nanocrystalline Powders : The synthesis of nanocrystalline this compound powders is essential for materials used in metal cutting operations. This synthesis aims for homogeneity in chemical composition and small grain size (Monteverde et al., 2001).

Mechanism of Action

Target of Action

Titanium carbonitride is a solid solution between the boundary phases titanium carbide and titanium nitride . Its primary targets are various industrial applications due to its high hardness, good thermal stability, and wear resistance . It has been successfully introduced in cutting tools and wear-resistant materials .

Mode of Action

This compound is synthesized directly by a self-propagating reaction between titanium and carbon in a nitrogen atmosphere . Complete conversion to the carbonitride phase is achieved with the addition of titanium nitride as a diluent and with a nitrogen pressure greater than or equal to 0.6 MPa . The formation of the carbonitride is a two-step process. The first step involves the formation of the nonstoichiometric carbide, titanium carbide, and is followed by the formation of the product by the incorporation of nitrogen in the defect-structure carbide to form the carbonitride solid solution .

Result of Action

The result of the action of this compound is the creation of a material with high hardness, good thermal stability, and wear resistance . These properties make this compound valuable in various industrial applications, including cutting tools and wear-resistant materials .

Safety and Hazards

Future Directions

Recent research has focused on the fabrication of uncommon nano-sized layers of 2D-like titanium carbonitrides from MAX phases . These new compounds, as well as their hydroxylated derivatives, are being probed for their structural, electronic properties, and stability . They are promising materials for various industrial applications due to their excellent physical, chemical, and mechanical properties .

Biochemical Analysis

Biochemical Properties

Titanium carbonitride plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, this compound can inhibit the activity of certain proteases, thereby modulating protein degradation processes. Additionally, it has been observed to interact with metalloproteins, influencing their catalytic activities and stability .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can activate signaling pathways related to oxidative stress, leading to the upregulation of antioxidant enzymes. Furthermore, this compound has been found to alter gene expression profiles, promoting the expression of genes involved in cell survival and proliferation . Its impact on cellular metabolism includes changes in the activity of key metabolic enzymes and shifts in metabolic fluxes.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, inhibiting their catalytic activities. Additionally, it can interact with transcription factors, leading to alterations in gene expression patterns. These molecular interactions contribute to the compound’s overall biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function. This compound is known for its stability under various conditions, but it can undergo degradation over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as enhancing antioxidant defenses and promoting tissue repair. High doses can lead to toxic or adverse effects, including oxidative stress and inflammation. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic fluxes and metabolite levels, particularly in pathways related to oxidative stress and energy metabolism. For example, this compound has been found to modulate the activity of enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation, leading to changes in cellular energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via endocytosis and subsequently distributed to various cellular compartments. Its localization and accumulation are influenced by factors such as binding to specific proteins and interactions with cellular membranes .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound has been observed to localize to mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression and DNA repair processes .

Properties

IUPAC Name |

azanylidynetitanium;methylidynetitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH.N.2Ti/h1H;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXYWFXSOKKOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

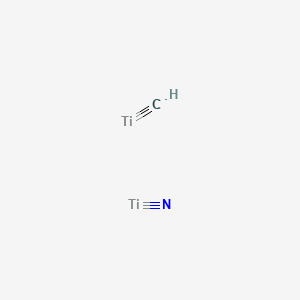

C#[Ti].N#[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHNTi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12654-86-3 | |

| Record name | Titanium carbide nitride (Ti2CN) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

ANone: Titanium carbonitride is not a molecule with a fixed stoichiometry but rather a solid solution. Its composition can vary along a continuum between titanium carbide (TiC) and titanium nitride (TiN). Therefore, it is often represented as TiCxN1-x, where x represents the molar fraction of carbon. [, , ]

ANone: this compound typically exhibits a face-centered cubic (FCC) crystal structure, similar to its parent compounds, TiC and TiN. This structure is often referred to as the NaCl-type structure. [, , ]

ANone: this compound possesses an exceptionally high melting point, exceeding 3000 °C. This remarkable thermal stability classifies it as a refractory material, suitable for applications involving extreme temperatures. [, , ]

ANone: When incorporated into metallic matrices like nickel-molybdenum alloys, this compound can undergo dissolution and precipitation processes during sintering. This interaction leads to the formation of interfacial phases, such as the K-phase (Ti1–nMonCx), which significantly influence the mechanical properties of the composite. [, , ]

ANone: Increasing the carbon content in this compound coatings, achieved by adjusting the C2H2/N2 gas ratio during deposition, can significantly impact their tribological behavior. A specific carbon content was found to result in a remarkably low friction coefficient, highlighting the tunability of its properties. []

ANone: this compound finds widespread use in various applications, including:

- Cutting Tools: Due to its exceptional hardness and wear resistance, it is a key component in cutting tools and wear-resistant coatings for tools and dies. [, , ]

- Cermets: It serves as a reinforcing phase in cermets, composite materials combining the high hardness of ceramics with the toughness of metals. [, , , ]

- Coatings: this compound coatings enhance the surface hardness, wear resistance, and corrosion resistance of various substrates, including steel and titanium alloys. [, , ]

ANone: Finer this compound powders lead to enhanced mechanical properties in the final sintered products. Therefore, controlling and refining the grain size during synthesis is crucial for optimizing its performance. [, , ]

ANone: Several approaches can enhance the properties of these composites:

- Interface Modification: Creating coherent interfaces between the this compound grains and the metallic matrix can significantly improve fracture toughness. This can be achieved through solid solution type carbonitrides and low-temperature sintering. [, ]

- Grain Size Control: Utilizing ultrafine or nano-sized this compound powders leads to finer grain structures in the composite, enhancing its hardness and strength. [, , ]

- Alloying: Adding other elements, such as zirconium or chromium, to the this compound can further enhance its hardness, wear resistance, and corrosion resistance. []

ANone: Numerous methods exist for synthesizing this compound, each with its advantages and drawbacks:

- Carbothermal Reduction: This method involves the high-temperature reaction of titanium dioxide (TiO2) with carbon in a nitrogen atmosphere. [, ]

- Self-Propagating High-Temperature Synthesis (SHS): This technique utilizes the exothermic reaction between titanium and a nitrogen source, such as sodium azide (NaN3), to produce this compound. [, ]

- Spark Plasma Sintering (SPS): This method consolidates this compound powders at high temperatures and pressures, allowing for the fabrication of dense compacts. [, ]

- Reactive Magnetron Sputtering: This technique deposits thin films of this compound onto substrates by sputtering a titanium target in an atmosphere containing carbon and nitrogen. [, ]

- Chemical Vapor Deposition (CVD): This method involves depositing thin films of this compound from gaseous precursors onto heated substrates. [, ]

ANone: Yes, adding mineralizers like CaO, K2CO3, and Na2SO4 during the reductive carbo-nitridation process can significantly influence the grain growth of this compound. These additives modify the properties of the liquid slag, promoting grain growth and facilitating the separation of this compound from the slag. []

ANone: While this compound exhibits good stability in many environments, its performance can be further enhanced:

- Oxidation Resistance: Incorporating elements like chromium into the this compound lattice can enhance its oxidation resistance at high temperatures. [, ]

- Corrosion Resistance: Alloying with elements like zirconium can improve the corrosion resistance of this compound coatings in aggressive environments. []

ANone: Active research areas include:

- Nanostructured this compound: Exploring the synthesis and properties of this compound at the nanoscale to further enhance its mechanical and catalytic properties. [, , ]

- This compound-Based Composites: Investigating novel composite materials incorporating this compound with other ceramics or metals to tailor specific properties for advanced applications. [, , , ]

- Surface Engineering: Optimizing the deposition parameters of this compound coatings to achieve desired properties like high hardness, wear resistance, and corrosion resistance for various substrates. [, , ]

ANone: Emerging applications include:

- Energy Storage: Exploring its use as an electrode material in supercapacitors and lithium-ion batteries due to its good electrical conductivity and potential for high surface area. []

- Catalysis: Investigating its catalytic activity in various chemical reactions, such as oxidation, reduction, and organic reactions, leveraging its unique surface properties and electronic structure. [, ]

- Biomedical Applications: Evaluating its biocompatibility and potential use in biomedical implants and devices, benefiting from its bioinertness and wear resistance. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid](/img/structure/B576660.png)

![7H-Thiopyrano[2,3-g][1,3]benzothiazole](/img/structure/B576663.png)

![1-(3-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B576680.png)

![1-(6-Chloro-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B576682.png)